

1,10-Phenanthrolin-5-amine synthesis from 5-nitro-1,10-phenanthroline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,10-Phenanthrolin-5-amine

Cat. No.: B135153

[Get Quote](#)

Synthesis of 1,10-Phenanthroline-5-amine: A Technical Guide


For Researchers, Scientists, and Drug Development Professionals

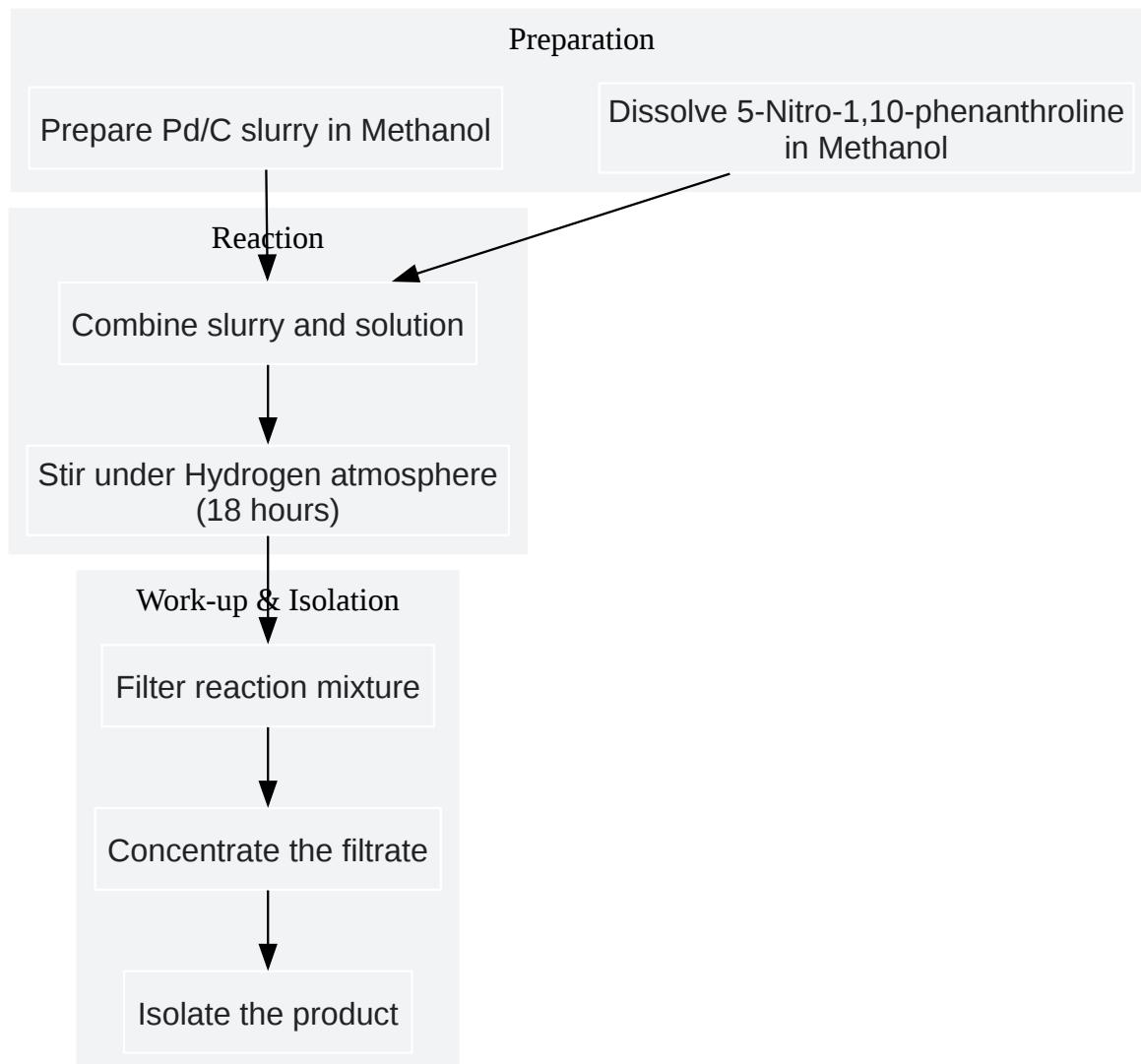
This in-depth technical guide details the synthesis of 1,10-phenanthroline-5-amine from its precursor, 5-nitro-1,10-phenanthroline. This transformation is a critical step in the development of various chemical entities, including novel ligands for metal complexes, fluorescent probes for biological imaging, and potential therapeutic agents.^{[1][2][3]} This document provides two distinct and detailed experimental protocols for this reduction reaction, along with the necessary data for replication and analysis.

Overview of the Synthesis

The conversion of 5-nitro-1,10-phenanthroline to 1,10-phenanthroline-5-amine is a classic nitro group reduction. This process can be achieved through various methods, with catalytic hydrogenation and reduction using tin(II) chloride being two of the most common and effective approaches.^[4] The choice of method may depend on the availability of reagents and equipment, as well as the desired scale of the reaction.

Chemical Reaction

[Click to download full resolution via product page](#)


Caption: General reaction scheme for the reduction of 5-nitro-1,10-phenanthroline.

Experimental Protocols

This section outlines two distinct methods for the synthesis of 1,10-phenanthroline-5-amine. All quantitative data is summarized in the tables below for easy reference and comparison.

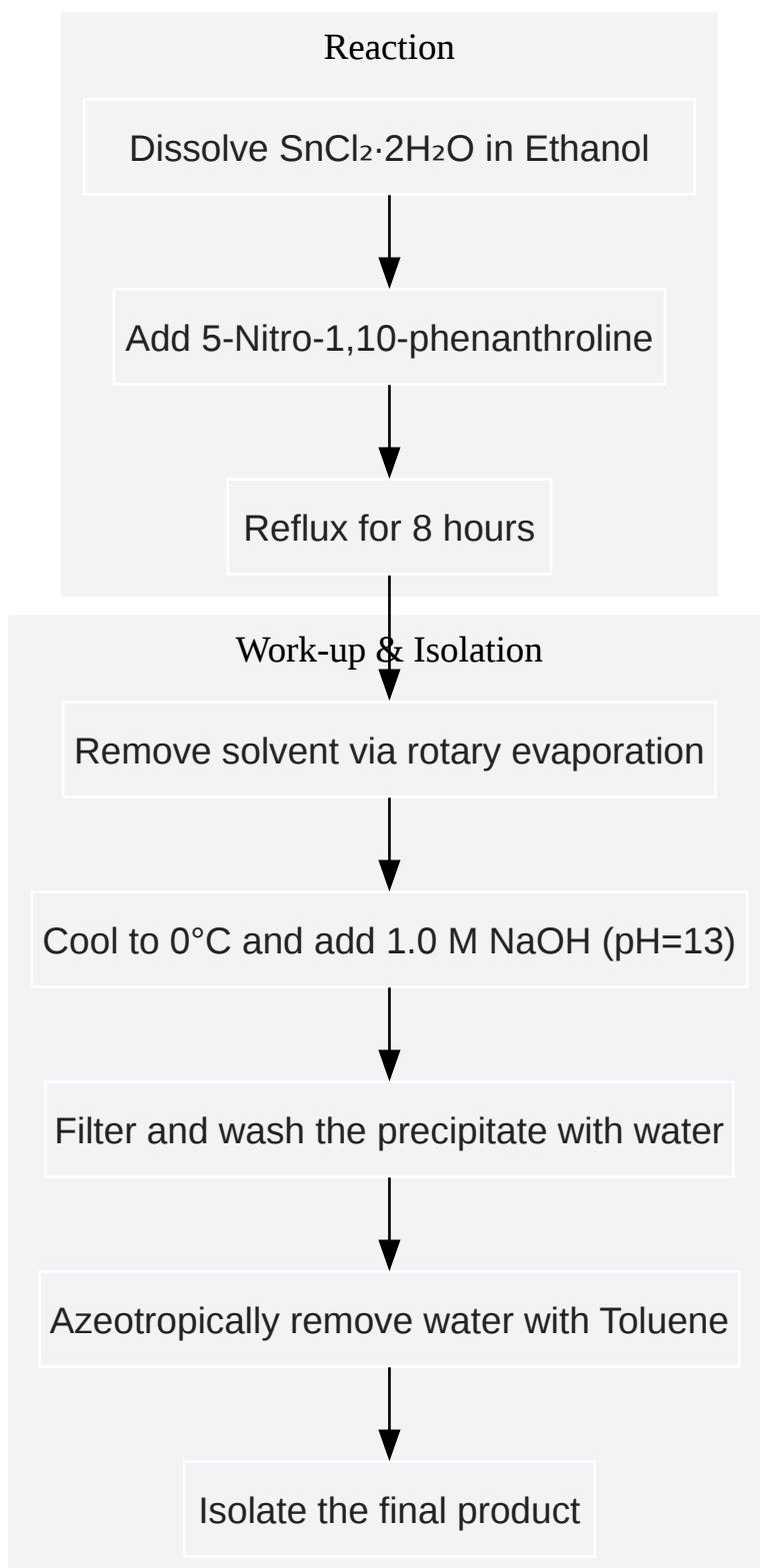
Method A: Catalytic Hydrogenation

This method employs palladium on carbon (Pd/C) as a catalyst for the hydrogenation of the nitro group.^[4] It is a clean and efficient method, often providing high yields of the desired product.

[Click to download full resolution via product page](#)

Caption: Workflow for the catalytic hydrogenation of 5-nitro-1,10-phenanthroline.

- Catalyst Slurry Preparation: In a conical flask, cautiously add 250 mg of 10% Palladium on carbon (Pd/C) to 100 mL of methanol to create a slurry.[4]
- Reactant Solution: In a separate single-neck round-bottom flask, dissolve 5.0 g (22.2 mmol) of 5-nitro-1,10-phenanthroline in 50 mL of methanol.[4]


- Reaction Setup: Transfer the palladium slurry to the round-bottom flask containing the 5-nitro-1,10-phenanthroline solution. Rinse the conical flask with an additional 50 mL of methanol and add it to the reaction flask to ensure complete transfer of the catalyst.[4]
- Hydrogenation: Equip the flask with a hydrogen balloon and stir the reaction mixture under a hydrogen atmosphere at room temperature.[4]
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 18 hours).[4]
- Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. The filtrate is then concentrated under reduced pressure to yield 1,10-phenanthroline-5-amine.[4]

Parameter	Value	Reference
Starting Material	5-Nitro-1,10-phenanthroline	[4]
Mass of Starting Material	5.0 g	[4]
Moles of Starting Material	22.2 mmol	[4]
Catalyst	10% Palladium on Carbon (Pd/C)	[4]
Mass of Catalyst	250 mg	[4]
Solvent	Methanol	[4]
Total Solvent Volume	200 mL	[4]
Reducing Agent	Hydrogen Gas (H ₂)	[4]
Reaction Temperature	Room Temperature	[4]
Reaction Time	18 hours	[4]

Table 1: Quantitative Data for Catalytic Hydrogenation

Method B: Tin(II) Chloride Reduction

This protocol utilizes stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) as the reducing agent in an ethanol solution.^[4] This method is a viable alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

[Click to download full resolution via product page](#)

Caption: Workflow for the Tin(II) Chloride reduction of 5-nitro-1,10-phenanthroline.

- Reaction Setup: In a single-neck round-bottom flask, dissolve 6.2 g (27.5 mmol) of stannous chloride dihydrate in 200 mL of ethanol.[4]
- Addition of Reactant: To this solution, add 2.0 g (8.89 mmol) of 5-nitro-1,10-phenanthroline. [4]
- Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[4]
- Initial Work-up: After the reaction is complete, remove the ethanol using a rotary evaporator to obtain a residue.[4]
- Precipitation: Cool the residue to 0°C in an ice bath. Slowly add 1.0 M sodium hydroxide (NaOH) solution until the pH of the mixture reaches 13, which will cause a precipitate to form.[4]
- Filtration and Washing: Filter the precipitate and wash it thoroughly with water.[4]
- Drying and Isolation: Transfer the solid to a round-bottom flask and add toluene (2 x 10 mL). Concentrate the mixture on a rotary evaporator to azeotropically remove any residual water, yielding 0.9 g of 1,10-phenanthroline-5-amine.[4]

Parameter	Value	Reference
Starting Material	5-Nitro-1,10-phenanthroline	[4]
Mass of Starting Material	2.0 g	[4]
Moles of Starting Material	8.89 mmol	[4]
Reducing Agent	Stannous Chloride Dihydrate (<chem>SnCl2·2H2O</chem>)	[4]
Mass of Reducing Agent	6.2 g	[4]
Moles of Reducing Agent	27.5 mmol	[4]
Solvent	Ethanol	[4]
Solvent Volume	200 mL	[4]
Reaction Temperature	Reflux	[4]
Reaction Time	8 hours	[4]
Yield	51%	[4]

Table 2: Quantitative Data for Tin(II) Chloride Reduction

Characterization of 1,10-Phenanthroline-5-amine

The synthesized 1,10-phenanthroline-5-amine can be characterized using various analytical techniques to confirm its identity and purity.

Property	Value	Reference
Molecular Formula	$C_{12}H_9N_3$	[5]
Molecular Weight	195.22 g/mol	[5]
Appearance	White to light yellow crystalline solid	[6]
Melting Point	254-258 °C (lit.)	[3]
UV Absorption Maxima (in appropriate solvent)	~280 nm and ~340 nm	[7]
Mass Spectrometry (m/z)	195 (M ⁺)	[4]

Table 3: Physicochemical and Spectroscopic Data for 1,10-Phenanthroline-5-amine

Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to fully elucidate the structure of the synthesized compound.

Safety Considerations

- 5-Nitro-1,10-phenanthroline: Handle with care as nitroaromatic compounds can be toxic.
- Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid ignition sources.
- Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a properly vented fume hood and away from open flames or sparks.
- Stannous Chloride: Corrosive and may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
- Solvents (Methanol, Ethanol, Toluene): Flammable liquids. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,10-菲罗啉-5-氨基 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 1,10-Phenanthroline-5-amine | C12H9N3 | CID 606970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,10-Phenanthroline-5-amine synthesis from 5-nitro-1,10-phenanthroline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135153#1-10-phenanthroline-5-amine-synthesis-from-5-nitro-1-10-phenanthroline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com